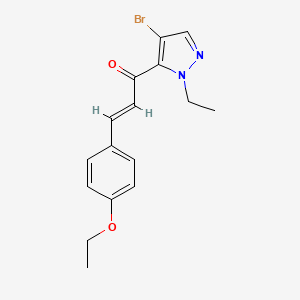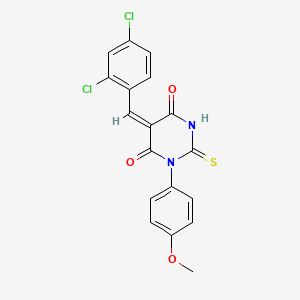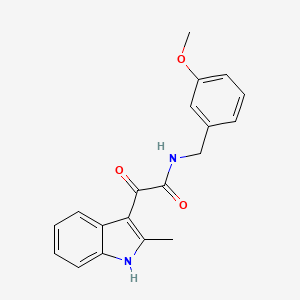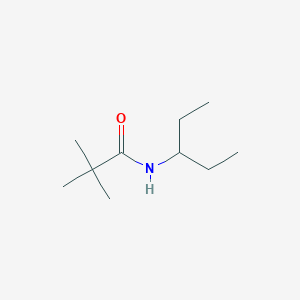
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one, also known as BRD7929, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on several enzymes and proteins, making it a promising tool for studying various biological processes.
作用機序
The exact mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. Studies have shown that this compound has a high affinity for certain isoforms of HDACs and BET proteins, suggesting that these may be its primary targets.
Biochemical and Physiological Effects:
Inhibition of HDACs and BET proteins by this compound has been shown to have several biochemical and physiological effects. For example, inhibition of HDACs can lead to increased acetylation of histones and other proteins, which can alter gene expression and contribute to the anti-cancer effects of this compound. Inhibition of BET proteins has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that this compound may have potential applications in treating inflammatory disorders.
実験室実験の利点と制限
One advantage of using 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and more precise study of biological processes. However, this specificity can also be a limitation, as it may not be effective against all isoforms of a given target. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research involving 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in treating cancer, as inhibition of HDACs and BET proteins has been shown to have anti-tumor effects. Additionally, further study of the mechanisms of action of this compound and its targets may lead to the development of more effective inhibitors with fewer side effects. Finally, exploring the effects of this compound on other biological processes, such as metabolism and epigenetics, may reveal new applications for this compound.
合成法
The synthesis of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 4-ethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to further reactions to yield the final compound.
科学的研究の応用
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one has been shown to have inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal (BET) proteins, and protein tyrosine phosphatases (PTPs). These enzymes and proteins play important roles in various biological processes, including gene expression, cell signaling, and immune response. By inhibiting these targets, this compound can be used as a tool to study these processes and potentially develop new therapies for diseases such as cancer and autoimmune disorders.
特性
IUPAC Name |
(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-19-16(14(17)11-18-19)15(20)10-7-12-5-8-13(9-6-12)21-4-2/h5-11H,3-4H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXAZRVJQYLMC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)


![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5429811.png)
![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5429817.png)
![3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid](/img/structure/B5429819.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5429820.png)
![2-(dimethylamino)ethyl 4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5429823.png)

![1,6-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429837.png)
![1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one](/img/structure/B5429847.png)